molecular formula C6H8N2S3 B12681652 Ethane, 1,1'-thiobis(2-isothiocyanato- CAS No. 39219-64-2

Ethane, 1,1'-thiobis(2-isothiocyanato-

Cat. No.: B12681652
CAS No.: 39219-64-2
M. Wt: 204.3 g/mol
InChI Key: XBVBOTITFSOHTL-UHFFFAOYSA-N
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Description

Ethane, 1,1’-thiobis(2-isothiocyanato-) is a chemical compound with the molecular formula C6H8N2O2S It is known for its unique structure, which includes two isothiocyanate groups attached to an ethane backbone through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane, 1,1’-thiobis(2-isothiocyanato-) can be synthesized through several methods. One common approach involves the reaction of ethane-1,2-dithiol with thiophosgene, followed by the addition of amines to form the isothiocyanate groups. This reaction typically requires mild conditions and the use of solvents such as dimethylbenzene under nitrogen protection .

Industrial Production Methods

Industrial production of ethane, 1,1’-thiobis(2-isothiocyanato-) often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process, given the toxicity of some of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1’-thiobis(2-isothiocyanato-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethane, 1,1’-thiobis(2-isothiocyanato-) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethane, 1,1’-thiobis(2-isothiocyanato-) involves its reactivity with nucleophiles, particularly sulfur-centered nucleophiles such as cysteine residues in proteins. This reactivity allows it to modify the function of enzymes and proteins, leading to various biological effects. The compound can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane, 1,1’-thiobis(2-isothiocyanato-) is unique due to its dual isothiocyanate groups and the presence of a sulfur atom linking the two groups. This structure imparts distinct reactivity and biological activity compared to other isothiocyanates .

Properties

CAS No.

39219-64-2

Molecular Formula

C6H8N2S3

Molecular Weight

204.3 g/mol

IUPAC Name

1-isothiocyanato-2-(2-isothiocyanatoethylsulfanyl)ethane

InChI

InChI=1S/C6H8N2S3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2

InChI Key

XBVBOTITFSOHTL-UHFFFAOYSA-N

Canonical SMILES

C(CSCCN=C=S)N=C=S

Origin of Product

United States

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